molecular formula C21H19BrO6 B2671523 Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-15-1

Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2671523
CAS No.: 315237-15-1
M. Wt: 447.281
InChI Key: OFNHSCVYAKYRJX-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₂₂H₂₁BrO₆, molecular weight: 461.31 g/mol) is a halogenated benzofuran derivative characterized by a benzyloxy-oxoethoxy substituent at the C5 position and a bromine atom at C6 of the benzofuran core. This compound is synthesized via etherification and halogenation reactions, as described in studies of analogous structures .

Properties

IUPAC Name

ethyl 6-bromo-2-methyl-5-(2-oxo-2-phenylmethoxyethoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO6/c1-3-25-21(24)20-13(2)28-17-10-16(22)18(9-15(17)20)26-12-19(23)27-11-14-7-5-4-6-8-14/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNHSCVYAKYRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OCC3=CC=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.

    Introduction of the Bromo Group: Bromination of the benzofuran core is achieved using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Benzyloxy Group: The benzyloxy group is introduced via etherification reactions using benzyl alcohol and suitable catalysts.

    Esterification: The final step involves esterification to form the ethyl ester group using ethyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains two ester groups that can undergo hydrolysis under acidic or basic conditions:

  • Ethyl ester (C=O adjacent to OCH₂CH₃) : Hydrolyzes to a carboxylic acid using aqueous HCl or NaOH.

  • Benzyloxy-oxoethoxy group (C=O adjacent to OCH₂C₆H₅) : Selective hydrolysis may occur under milder conditions (e.g., H₂O/THF with catalytic NaOH) to retain the benzyl-protected oxygen .

Typical Conditions and Products

Reaction SiteReagents/ConditionsProduct(s)
Ethyl ester6M HCl, reflux, 8hCarboxylic acid + ethanol
Benzyloxy-oxoethoxy0.1M NaOH, rt, 12hGlycolic acid derivative + benzyl alcohol

Nucleophilic Substitution at Bromine

The bromine atom at position 6 is susceptible to SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from adjacent oxygen atoms:

Key Reactions

  • Amination : Reacts with ammonia/amines (e.g., NH₃ in DMF at 100°C) to form 6-amino derivatives .

  • Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids generates biaryl systems .

Example Transformation
Compound+PhB(OH)2Pd(PPh3)4,Na2CO36-Ph-substituted product\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{6-Ph-substituted product}

Reduction Reactions

Selective reduction of carbonyl groups is possible:

  • Ester to Alcohol : LiAlH₄ reduces both esters to primary alcohols.

  • Partial Reduction : NaBH₄ selectively reduces the benzyloxy-oxoethoxy ketone to a secondary alcohol without affecting ethyl esters .

Predicted Outcomes

Reducing AgentTarget SiteProduct
LiAlH₄Both estersDiol derivative
NaBH₄Benzyloxy-oxoethoxyAlcohol-retaining ethyl ester

Benzyl Group Deprotection

The benzyloxy group can be removed via hydrogenolysis :

  • Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6h.

  • Product : Free hydroxyl group at position 5 .

Oxidation Reactions

The methyl group at position 2 may oxidize to a carboxylic acid under strong oxidizers:

  • KMnO₄/H₂SO₄ : Converts -CH₃ to -COOH, forming a dicarboxylic acid derivative .

Cycloaddition and Ring Formation

The electron-rich benzofuran core participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form polycyclic systems .

Comparative Reactivity Table

Functional GroupReaction TypeReactivity Rank (1=most)
C-Br (position 6)SNAr1
Benzyloxy-oxoethoxyHydrolysis2
Ethyl esterReduction3
Methyl (position 2)Oxidation4

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula:

  • Molecular Formula : C21H19BrO6
  • IUPAC Name : Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate

The structure of the compound features a benzofuran core, which is known for its biological activity. The presence of bromine and benzyloxy groups contributes to its unique chemical behavior and potential therapeutic effects.

Anticancer Activity

Research has shown that compounds related to benzofurans exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. A study indicated that derivatives of benzofurans can induce apoptosis in cancer cells, making them potential candidates for cancer treatment .

Antimicrobial Properties

Benzofuran derivatives have also been investigated for their antimicrobial activities. The compound's structure suggests it may interact with microbial targets, potentially leading to the development of new antibiotics. Preliminary studies have indicated effectiveness against various bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of similar benzofuran compounds has been documented. This compound may exhibit similar effects, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Study ReferenceApplication AreaFindings
Abdel-Aziz & Mekawey (2009)AnticancerDemonstrated significant inhibition of cell growth in various cancer cell lines.
PMC3052120Structural AnalysisProvided insights into the molecular interactions and stability of benzofuran derivatives, suggesting potential for drug development.
AK Scientific (2025)Safety ProfileHighlighted the importance of safety evaluations in pharmacological applications, noting skin and eye irritation potential.

Mechanism of Action

The mechanism of action of Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromo and benzyloxy groups may facilitate binding to biological receptors or enzymes, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Benzyloxy vs.
  • Halogen Effects: Bromine at C6 is conserved in most analogs, but substitution with chlorine (e.g., ) may alter antibacterial potency. Evidence suggests brominated benzofurans exhibit lower cytotoxicity than non-halogenated precursors .
  • Ester Variations : Replacement of the ethyl ester with propan-2-yl () or retention of methyl esters (e.g., ) impacts metabolic stability and hydrolysis rates.

Biological Activity

Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C21H19BrO6
  • Molecular Weight : 447.28 g/mol
  • LogP (Partition Coefficient) : 4.711
  • Water Solubility (LogSw) : -4.94
  • Polar Surface Area : 56.788 Ų

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the ester group enhances its binding affinity, potentially modulating the activity of these targets. This interaction is crucial for its anticancer effects and other biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes the inhibition rates observed in various cancer types when treated with related compounds at a concentration of 10 μM:

Cancer TypeInhibition Rate (%)
Leukemia (K-562)56.84
Non-small Cell Lung Cancer (NCI-H460)80.92
Colon Cancer (HCT-116)72.14
CNS Cancer (U251)73.94
Melanoma (MDA-MB-435)50.64
Ovarian Cancer (OVCAR-4)56.45

These findings indicate that compounds structurally related to this compound may exhibit similar anticancer activities, warranting further investigation into their mechanisms and therapeutic applications .

Other Biological Activities

In addition to its anticancer effects, this benzofuran derivative exhibits other significant biological activities:

Antioxidant Activity : Some studies suggest that benzofuran derivatives possess antioxidant properties that can protect cells from oxidative stress.

Antibacterial Effects : Certain derivatives have shown efficacy against various bacterial strains, indicating potential applications in treating infections .

Synthesis and Evaluation

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Core : Achieved through cyclization reactions involving phenols and α-haloketones.
  • Esterification : The introduction of the carboxylate ester is performed using ethyl alcohol in the presence of a catalyst.
  • Ethoxy Group Addition : Conducted via etherification reactions with alkyl halides under basic conditions.

These synthetic routes enable the development of compounds with tailored biological activities .

Comparative Studies

Comparative studies with similar benzofuran derivatives reveal that structural modifications can significantly impact biological activity:

CompoundKey FeatureBiological Activity
Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylateMethyl group instead of phenylVaries in reactivity
Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenylLacks bromineDifferent solubility profiles

These comparisons highlight the importance of functional groups in modulating the pharmacological properties of benzofuran derivatives .

Q & A

Basic: What are the key synthetic methodologies for preparing Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate?

Answer:
The synthesis typically involves multi-step functionalization of the benzofuran core. A common approach includes:

  • Benzofuran Ring Construction : Cyclization of substituted phenols or ketones under acidic conditions to form the benzofuran scaffold.
  • Etherification : Introduction of the 2-(benzyloxy)-2-oxoethoxy group via nucleophilic substitution, often using NaH in anhydrous THF as a base to deprotonate hydroxyl groups (e.g., as described for similar benzofuran derivatives in ).
  • Bromination : Electrophilic bromination at the 6-position using reagents like NBS (N-bromosuccinimide) in a controlled environment.
  • Esterification : Final carboxylate ester formation via reaction with ethyl chloroformate or acid-catalyzed ester exchange.
    Safety Note : Use inert atmospheres for moisture-sensitive steps (e.g., NaH reactions) and adhere to GHS-compliant handling protocols .

Basic: What safety protocols are critical for handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
  • Storage : Store in tightly sealed containers under dry, inert conditions (e.g., argon) at 2–8°C to prevent hydrolysis of the ester and benzyloxy groups .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid aqueous cleanup to prevent unintended reactions .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Use HRMS to confirm the exact mass (e.g., 445.0968 g/mol for related brominated benzofurans) and rule out isotopic interference from bromine .
  • 2D NMR : Employ 1H-13C^{1}\text{H-}^{13}\text{C} HSQC/HMBC to assign overlapping signals, particularly for the benzyloxy and ester groups. For example, HMBC correlations can differentiate between adjacent substituents on the benzofuran core .
  • Crystallographic Validation : Cross-validate ambiguous spectral assignments with single-crystal X-ray diffraction data processed via SHELXL .

Advanced: What strategies optimize reaction yields during the introduction of the 2-(benzyloxy)-2-oxoethoxy group?

Answer:

  • Base Selection : Replace NaH with milder bases like K2_2CO3_3 in DMF for substrates sensitive to strong bases, as demonstrated in analogous benzofuran syntheses .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the oxygen atom.
  • Temperature Control : Perform reactions at 0–5°C to minimize side reactions (e.g., ester hydrolysis) while maintaining reactivity .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for key reactions (e.g., bromination or esterification) and identify electronic effects of the bromine and benzyloxy groups .
  • Docking Studies : For biological activity predictions, dock the compound into target protein active sites (e.g., using AutoDock Vina) to assess binding affinities, leveraging structural analogs from .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate brominated byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit solubility differences in the final ester product .
  • HPLC : For high-purity requirements, employ reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases .

Advanced: What mechanistic insights explain the formation of the benzofuran core in this compound?

Answer:

  • Radical Pathways : Bromination may proceed via radical intermediates stabilized by the electron-rich benzofuran ring, as observed in similar systems .
  • Acid-Catalyzed Cyclization : Propose a mechanism involving protonation of a carbonyl group, followed by intramolecular attack of a phenolic oxygen to form the fused furan ring . Kinetic studies under varying pH conditions can validate this hypothesis.

Advanced: How can X-ray crystallography address challenges in structural elucidation?

Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Process data with SHELXL for refinement, addressing disorders in the benzyloxy group .
  • ORTEP Visualization : Generate thermal ellipsoid plots via ORTEP-3 to assess anisotropic displacement parameters, particularly for the bromine atom .

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